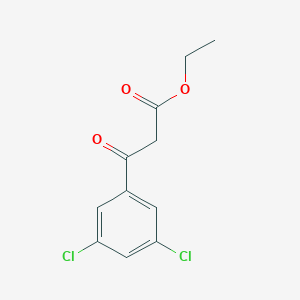

![molecular formula C14H13ClN2O B178830 Urea, [(3-chlorophenyl)phenylmethyl]- CAS No. 117211-21-9](/img/structure/B178830.png)

Urea, [(3-chlorophenyl)phenylmethyl]-

货号 B178830

CAS 编号:

117211-21-9

分子量: 260.72 g/mol

InChI 键: VQPUSIQKYOCUMK-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

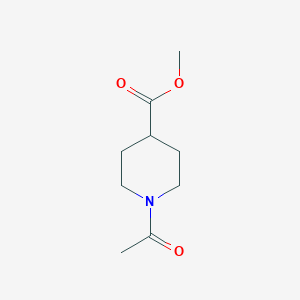

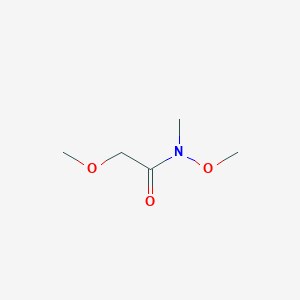

“Urea, [(3-chlorophenyl)phenylmethyl]-” is a chemical compound with the molecular formula C14H13ClN2O . It is also known as N,N’-Bis[(3-chlorophenyl)phenylmethyl]urea .

Synthesis Analysis

The synthesis of urea and its derivatives has been a topic of interest in medicinal chemistry and organic synthesis . The first synthesis of urea was realized by the German chemist Friedrich Wöhler in 1828 . He showed that a substance, previously known only as an organic waste product, could be synthesized from inorganic starting materials in the laboratory .Molecular Structure Analysis

The molecular structure of “Urea, [(3-chlorophenyl)phenylmethyl]-” consists of a urea group (NH2-CO-NH2) where the hydrogen atoms are replaced by (3-chlorophenyl)phenylmethyl groups . The molecular weight of this compound is 260.72 g/mol.Chemical Reactions Analysis

Urea and its derivatives have been found to have a broad range of therapeutic and pharmacological properties . They are used in various chemical reactions and have been found to be useful in the synthesis of pharmaceuticals .科学研究应用

1. Application in Anticonvulsant and Anti-alcohol Drug Development

- Summary of Application : This compound, also known as Galodif, is an original anticonvulsant drug developed at the Kizhner Research Center, Tomsk Polytechnic University . It exhibits pronounced anticonvulsant activity, as well as anti-alcohol effect .

- Methods of Application : A new ureide has been synthesized by acylation of Galodif with succinic anhydride in the presence of some acids . The goal was to synthesize a Galodif ureide with succinic acid and study its solubility in water .

- Results or Outcomes : Unlike Galodif, which is almost insoluble in water, the synthesized ureide is soluble in aqueous media . It is expected to exhibit higher bioavailability and is promising as a liquid drug dosage form and a prodrug with prolonged action .

2. Application in Herbicide Development

- Summary of Application : Urea and thiourea derivatives containing 5-member heterocyclic rings have played an important role in developing useful agrochemicals . N-Methylfurfurylurea herbicides gave selective weed control in cereals, such as oats and wheat, as well as cotton and beans .

- Methods of Application : Thirty-eight N-substituted-N′- (2-thiazolyl and furfuryl)ureas and thioureas were prepared by reaction of 2-aminothiazole and 2-furfurylamine with the appropriate iso (thio)cyanate .

- Results or Outcomes : Among 24 thioureas, four compounds displayed the highest selective herbicidal activity and two other compounds were almost equal to diuron activity . The N-(3-fluorophenyl)-N′-(2-thiazolyl)urea possessed the greatest activity at 10 μM while the corresponding compound with 3-chlorophenyl was the most active cytokinin-like substance in the whole concentration range tested .

3. Application in Crystal Structure Analysis

- Summary of Application : The crystal structure of the titled compound shows that the Cl atom and C atom in the chlorobenzene group are almost coplanar .

- Results or Outcomes : The crystal structure of the titled compound was determined .

4. Application in Medicinal Chemistry

- Summary of Application : Urea and thiourea represent privileged structures in medicinal chemistry. They constitute a common framework of a variety of drugs and bioactive compounds endowed with a broad range of therapeutic and pharmacological properties .

- Methods of Application : The diverse approaches pursued for (thio)urea bioisosteric replacements in medicinal chemistry applications are reviewed .

- Results or Outcomes : Recent advances in the synthesis of urea- and thiourea-based compounds by enabling chemical tools are discussed .

5. Application in Chemical Synthesis

- Summary of Application : N-Substituted ureas are an important subclass of urea derivatives, where one of the nitrogen atoms is substituted with an alkyl or aryl group . These derivatives have direct applications as agrochemicals or pharmaceutical agents and also serve as building blocks for various other important chemicals of high commercial interest .

- Methods of Application : A practically simple, mild, and efficient method is developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .

6. Application in Cytokinin-like Substance Development

- Summary of Application : The N-(3-fluorophenyl)-N′-(2-thiazolyl)urea (2) possessed the greatest activity at 10 μM while the corresponding compound with 3-chlorophenyl (4) was the most active cytokinin-like substance in the whole concentration range tested .

- Results or Outcomes : The compound with 3-chlorophenyl was the most active cytokinin-like substance in the whole concentration range tested .

7. Application in Medicinal Chemistry

- Summary of Application : Urea and thiourea represent privileged structures in medicinal chemistry. These moieties constitute a common framework of a variety of drugs and bioactive compounds endowed with a broad range of therapeutic and pharmacological properties .

- Methods of Application : The diverse approaches pursued for (thio)urea bioisosteric replacements in medicinal chemistry applications are reviewed .

- Results or Outcomes : Recent advances in the synthesis of urea- and thiourea-based compounds by enabling chemical tools are discussed .

8. Application in Chemical Synthesis

- Summary of Application : N-Substituted ureas are an important subclass of urea derivatives, where one of the nitrogen atoms is substituted with an alkyl or aryl group . These derivatives have direct applications as agrochemicals or pharmaceutical agents and also serve as building blocks for various other important chemicals of high commercial interest .

- Methods of Application : A practically simple, mild, and efficient method is developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .

9. Application in Cytokinin-like Substance Development

- Summary of Application : The N-(3-fluorophenyl)-N′-(2-thiazolyl)urea (2) possessed the greatest activity at 10 μM while the corresponding compound with 3-chlorophenyl (4) was the most active cytokinin-like substance in the whole concentration range tested .

- Results or Outcomes : The compound with 3-chlorophenyl was the most active cytokinin-like substance in the whole concentration range tested .

属性

IUPAC Name |

[(3-chlorophenyl)-phenylmethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c15-12-8-4-7-11(9-12)13(17-14(16)18)10-5-2-1-3-6-10/h1-9,13H,(H3,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPUSIQKYOCUMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30386021 | |

| Record name | Urea, [(3-chlorophenyl)phenylmethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Urea, [(3-chlorophenyl)phenylmethyl]- | |

CAS RN |

117211-21-9 | |

| Record name | N-[(3-Chlorophenyl)phenylmethyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117211-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, [(3-chlorophenyl)phenylmethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

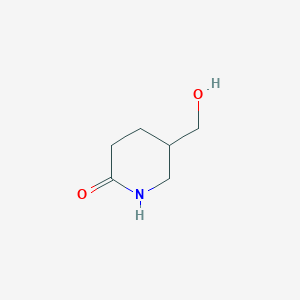

![4,5-Dihydro-1H-benzo[d]azepin-2-amine](/img/structure/B178772.png)

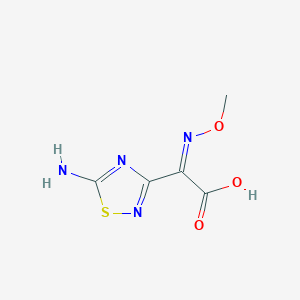

![ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B178790.png)